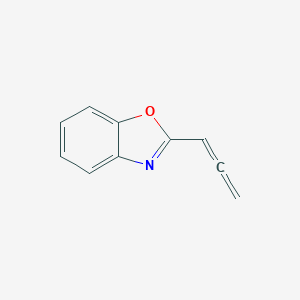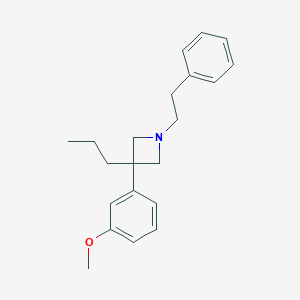![molecular formula C6H4ClN3S B008653 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione CAS No. 19918-37-7](/img/structure/B8653.png)
6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Overview
Description
Synthesis Analysis
The synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives involves various spectroscopic techniques for characterization. These derivatives exhibit significant activities in antiglycation, antioxidant, and β-glucuronidase inhibition assays, demonstrating their potential utility in therapeutic applications. The compounds are synthesized and characterized, highlighting the compound's versatility in synthesis pathways and its applicability in generating biologically active molecules (Taha et al., 2016).
Scientific Research Applications
-
Synthetic Chemistry
- Imidazo[4,5-b]pyridine derivatives have diverse biological activity . They are used in synthetic chemistry for the production of various biologically active substances .
- The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are derivatives of 2,3-diaminopyridine .
- The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .
-
Pharmaceutical Research
- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
- Imidazole has become an important synthon in the development of new drugs .
- The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Anti-Tubercular Activity
- Some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
- For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole compounds have been synthesized and evaluated for their anti-tubercular potential .
-
Drug Development
- Imidazole is a key component in the development of new drugs .
- There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Material Science
-
Anti-Inflammatory Agent
-
Antibacterial and Antimycobacterial Activities
-
Antitumor and Antidiabetic Activities
-
Anti-allergic and Antipyretic Activities
-
Antioxidant and Anti-amoebic Activities
-
Antihelmintic and Antifungal Activities
-
Ulcerogenic Activities
properties
IUPAC Name |
6-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZGPYPUGZLRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=S)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366593 | |
| Record name | 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
CAS RN |
19918-37-7 | |
| Record name | 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



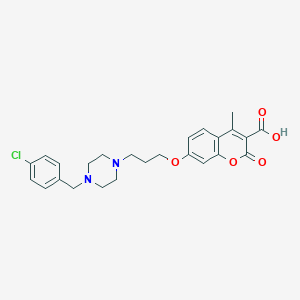

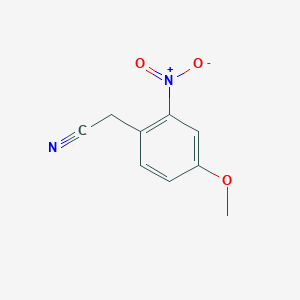
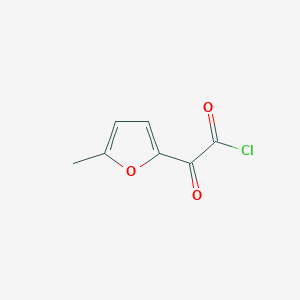
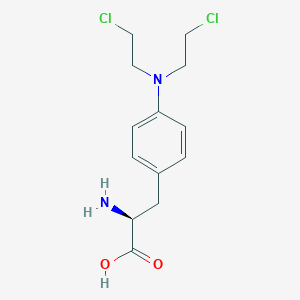
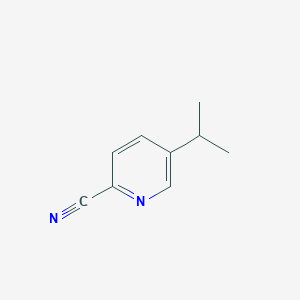
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)


![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
